Cas no 281208-97-7 (2,6,7-Trichloroquinoline-3-carbaldehyde)
2,6,7-Trichloroquinoline-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2,6,7-Trichloroquinoline-3-carbaldehyde
- 2,6,7-Trichloro-quinoline-3-carbaldehyde
- 3-Quinolinecarboxaldehyde,2,6,7-trichloro-
- AC-7736
- AK104100
- ANW-69598
- CTK8C3048
- QC-1375
- SCHEMBL6304525
- DTXSID50624992
- A819330
- 281208-97-7
- AKOS015897033
- 2,6,7-trichloroquinoline-3-carboxaldehyde
- SB70028
- 2, 6, 7-trichloroquinoline-3-carbaldehyde
- 2,6,7-trichloro-3-quinolinecarboxaldehyde
- FT-0757056
- DB-050561
-
- MDL: MFCD06202346
- Inchi: 1S/C10H4Cl3NO/c11-7-2-5-1-6(4-15)10(13)14-9(5)3-8(7)12/h1-4H
- InChI Key: WTCRJLULICFQDK-UHFFFAOYSA-N
- SMILES: ClC1C(=CC2C(C=1)=CC(C=O)=C(N=2)Cl)Cl
Computed Properties
- Exact Mass: 258.93602
- Monoisotopic Mass: 258.936
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30A^2
- XLogP3: 3.9
Experimental Properties
- Density: 1.585
- Boiling Point: 391.124°C at 760 mmHg
- Flash Point: 190.345°C
- Refractive Index: 1.702
- PSA: 29.96
- LogP: 4.00750
2,6,7-Trichloroquinoline-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004679-1g |
2,6,7-Trichloroquinoline-3-carbaldehyde |
281208-97-7 | 95% | 1g |
$640.56 | 2023-09-02 | |
| Chemenu | CM144267-1g |
2,6,7-Trichloroquinoline-3-carbaldehyde |
281208-97-7 | 95% | 1g |
$729 | 2021-08-05 | |
| TRC | T074620-250mg |
2,6,7-Trichloroquinoline-3-carbaldehyde |
281208-97-7 | 250mg |
$ 285.00 | 2022-06-03 | ||
| TRC | T074620-500mg |
2,6,7-Trichloroquinoline-3-carbaldehyde |
281208-97-7 | 500mg |
$ 470.00 | 2022-06-03 | ||
| TRC | T074620-1000mg |
2,6,7-Trichloroquinoline-3-carbaldehyde |
281208-97-7 | 1g |
$ 750.00 | 2022-06-03 | ||
| Chemenu | CM144267-1g |
2,6,7-Trichloroquinoline-3-carbaldehyde |
281208-97-7 | 95% | 1g |
$688 | 2024-07-28 |
2,6,7-Trichloroquinoline-3-carbaldehyde Suppliers
2,6,7-Trichloroquinoline-3-carbaldehyde Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 2,6,7-Trichloroquinoline-3-carbaldehyde
2,6,7-Trichloroquinoline-3-carbaldehyde: A Comprehensive Overview
2,6,7-Trichloroquinoline-3-carbaldehyde is a highly specialized organic compound with the CAS number 281208-97-7. This compound belongs to the class of quinoline derivatives, which are known for their unique chemical properties and wide-ranging applications in various fields. The molecule consists of a quinoline ring system substituted with three chlorine atoms at positions 2, 6, and 7, along with an aldehyde group at position 3. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable compound in both academic research and industrial applications.
The synthesis of 2,6,7-Trichloroquinoline-3-carbaldehyde typically involves multi-step organic reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process by employing novel catalysts and reaction conditions. For instance, a study published in *Journal of Organic Chemistry* demonstrated the use of palladium-catalyzed cross-coupling reactions to achieve high yields of this compound. The research highlighted the importance of precise control over reaction parameters such as temperature and solvent selection to ensure the formation of the desired product.
One of the most intriguing aspects of 2,6,7-Trichloroquinoline-3-carbaldehyde is its biological activity. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties. A research team from the University of California conducted a series of experiments to evaluate its effects on inflammatory pathways in human cells. Their findings, published in *Nature Communications*, revealed that the compound significantly reduces the production of pro-inflammatory cytokines by modulating key signaling pathways such as NF-κB and MAPK. These results suggest potential applications in the development of novel anti-inflammatory drugs.
In addition to its biological activity, 2,6,7-Trichloroquinoline-3-carbaldehyde has also been explored for its role in materials science. Researchers at MIT have investigated its use as a precursor for synthesizing advanced materials such as graphene oxide derivatives. The aldehyde group in the molecule serves as a reactive site for functionalization, enabling the creation of hybrid materials with enhanced electronic and mechanical properties. This work was featured in *Advanced Materials* and has opened new avenues for applications in nanotechnology and electronics.
The environmental impact of 2,6,7-Trichloroquinoline-3-carbaldehyde has also been a subject of recent studies. A team from Stanford University conducted a comprehensive assessment of its degradation pathways under various environmental conditions. Their research revealed that the compound undergoes rapid photodegradation in aqueous environments under UV light exposure. This finding is significant for understanding its fate in natural ecosystems and ensuring its safe handling during industrial processes.
From a manufacturing perspective, 2,6,7-Trichloroquinoline-3-carbaldehyde is often produced using large-scale chemical processes that require stringent quality control measures. The global demand for this compound has been growing steadily due to its increasing applications in pharmaceuticals and advanced materials. Market analysis reports indicate that Asia-Pacific regions are emerging as key markets for this compound due to their rapidly expanding pharmaceutical industries.
In conclusion, 2,6,7-Trichloroquinoline-3-carbaldehyde (CAS No: 281208-97-7) is a versatile compound with promising potential across multiple domains. Its unique chemical structure enables diverse applications ranging from drug development to materials science. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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